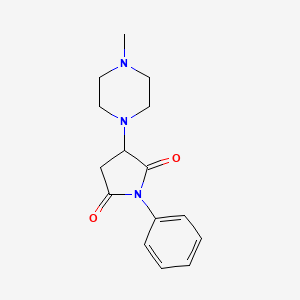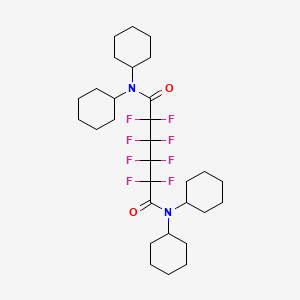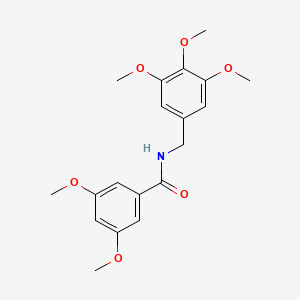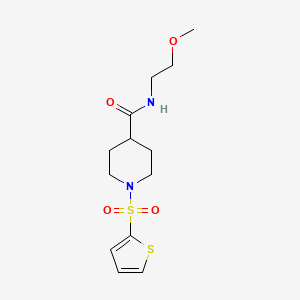
3-(4-methyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione, commonly known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a derivative of the compound thalidomide and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of MPP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. MPP has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the production of inflammatory cytokines. Additionally, MPP has been found to inhibit the activity of the transcription factor NF-kappaB, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
MPP has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, to modulate the activity of immune cells, and to induce apoptosis in cancer cells. Additionally, MPP has been found to inhibit angiogenesis and to exhibit anti-tumor properties.
实验室实验的优点和局限性
MPP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, MPP has been extensively studied and its properties are well-characterized. However, there are also limitations to the use of MPP in lab experiments. MPP is a derivative of thalidomide, which has been associated with teratogenic effects. Therefore, caution should be taken when handling MPP in the lab.
未来方向
There are several future directions for research on MPP. One area of interest is the development of new derivatives of MPP with improved properties. Additionally, further studies are needed to fully understand the mechanism of action of MPP and its effects on different cell types. Finally, there is a need for in vivo studies to evaluate the potential therapeutic applications of MPP in animal models of disease.
In conclusion, MPP is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits anti-inflammatory, immunomodulatory, and anti-tumor properties, and has been shown to inhibit the production of inflammatory cytokines, modulate the activity of immune cells, and induce apoptosis in cancer cells. While there are limitations to the use of MPP in lab experiments, it remains a promising compound for future research.
合成方法
The synthesis of MPP involves the reaction of thalidomide with piperazine and methyl iodide. The reaction is carried out in anhydrous conditions and requires the use of a strong base such as sodium hydride. The resulting product is then purified using column chromatography to obtain pure MPP.
科学研究应用
MPP has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, immunomodulatory, and anti-tumor properties. MPP has been shown to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6, and to modulate the activity of immune cells such as T cells and macrophages. Additionally, MPP has been found to induce apoptosis in cancer cells and to inhibit angiogenesis.
属性
IUPAC Name |
3-(4-methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-16-7-9-17(10-8-16)13-11-14(19)18(15(13)20)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMQDWLWACQZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5178247.png)
![4-[(4-{N-[(3,4-dimethylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5178258.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5178272.png)

![2-{[(1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5178278.png)
![2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B5178290.png)
![1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one](/img/structure/B5178295.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178303.png)
![N-benzyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5178308.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5178310.png)


![6-[5-(4-nitrophenyl)-2-furyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5178326.png)
